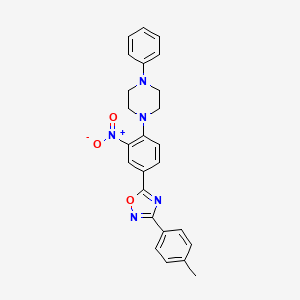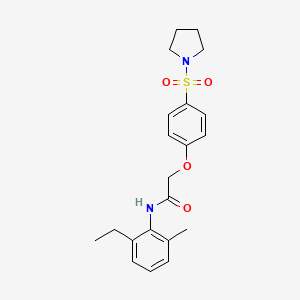
N-(2-ethyl-6-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethyl-6-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as EMA401, is a chemical compound that has been extensively studied for its potential therapeutic effects. EMA401 is a small molecule drug that acts as a highly selective antagonist of the angiotensin II type 2 receptor (AT2R).
科学研究应用
N-(2-ethyl-6-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have potential therapeutic effects in a variety of conditions, including chronic pain, neuropathic pain, and osteoarthritis. In preclinical studies, this compound has been found to reduce pain behavior and improve functional outcomes in animal models of these conditions.
作用机制
N-(2-ethyl-6-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide acts as an antagonist of the AT2R, which is a G protein-coupled receptor that is involved in the regulation of blood pressure, vascular tone, and inflammation. By blocking the AT2R, this compound may reduce inflammation and pain, as well as improve blood flow to affected tissues.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include reducing the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increasing the expression of anti-inflammatory cytokines, such as interleukin-10. This compound has also been found to reduce the activity of pain-sensing neurons in the dorsal root ganglia, which may contribute to its analgesic effects.
实验室实验的优点和局限性
N-(2-ethyl-6-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has several advantages for use in lab experiments, including its high selectivity for the AT2R and its ability to reduce pain behavior in animal models. However, there are also limitations to its use, such as the need for careful dosing and potential off-target effects on other receptors.
未来方向
There are several potential future directions for research on N-(2-ethyl-6-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. One area of interest is the development of new formulations or delivery methods that could improve its efficacy and reduce side effects. Another area of research is the exploration of its potential therapeutic effects in other conditions, such as inflammatory bowel disease or cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on other biological pathways.
合成方法
N-(2-ethyl-6-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can be synthesized through a multistep process that involves the reaction of 2-ethyl-6-methylphenol with 4-chloro-3-nitrobenzenesulfonyl chloride, followed by the reduction of the nitro group to an amino group, and then the reaction of the resulting amine with 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid. The final product is obtained through purification and crystallization.
属性
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-3-17-8-6-7-16(2)21(17)22-20(24)15-27-18-9-11-19(12-10-18)28(25,26)23-13-4-5-14-23/h6-12H,3-5,13-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWJNGFXFXVUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

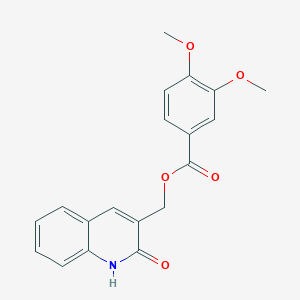
![2,4-dichloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7699439.png)
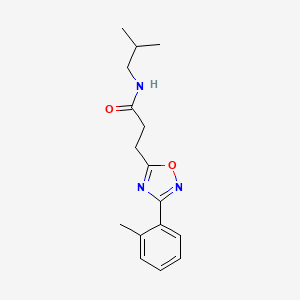
![(E)-N'-(3-hydroxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7699453.png)
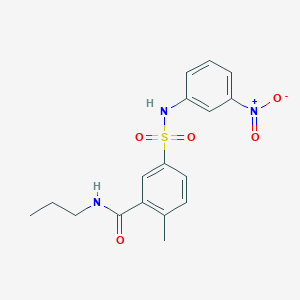

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7699462.png)


![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7699484.png)

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7699499.png)
